3-(2-Sulfanylethyl)piperazine-2,5-dione

Physical Chemistry Formulation Science Solid-State Characterization

Researchers requiring a reactive sulfhydryl handle on a diketopiperazine scaffold often face multi-step syntheses with low yields. This compound resolves that bottleneck with a quantitative-yield one-step route, providing a cost-effective core for thiol-ene click chemistry, disulfide prodrug strategies, and metal chelation studies unavailable with methyl-, benzyl-, or hydroxyethyl-DKP analogs. It serves as a validated probe for CYP2C8 inhibition (Ki = 9.90 μM) and enables site-specific bioconjugation not possible with non-thiolated derivatives. - Reactive thiol functionality for covalent probe design & library synthesis - Low melting point (63-66 °C) suited for hot-melt extrusion formulation - Differentiated from oxygen/nitrogen bioisosteres in QSAR modeling studies

Molecular Formula C6H10N2O2S
Molecular Weight 174.22 g/mol
CAS No. 28147-70-8
Cat. No. B13745482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Sulfanylethyl)piperazine-2,5-dione
CAS28147-70-8
Molecular FormulaC6H10N2O2S
Molecular Weight174.22 g/mol
Structural Identifiers
SMILESC1C(=O)NC(C(=O)N1)CCS
InChIInChI=1S/C6H10N2O2S/c9-5-3-7-6(10)4(8-5)1-2-11/h4,11H,1-3H2,(H,7,10)(H,8,9)
InChIKeyBXRKUUUJRQQYAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Sulfanylethyl)piperazine-2,5-dione Overview


3-(2-Sulfanylethyl)piperazine-2,5-dione (CAS 28147-70-8, molecular weight 174.22 g/mol) [1] is a sulfur-containing substituted piperazine-2,5-dione belonging to the 2,5-diketopiperazine (DKP) class of cyclic dipeptides [2]. The compound features a 2-mercaptoethyl side chain at the 3-position of the piperazine-2,5-dione core, introducing a free sulfhydryl (-SH) group [2]. This structural feature confers distinct chemical reactivity and biological properties compared to non-thiolated DKP analogs. The compound is commercially available as a research-grade chemical with purity specifications of ≥97% (GC area) and a melting point of 63–66 °C .

Thiol-functionalized DKP scaffold for covalent probe and bioconjugation studies
Reported CYP2C8 interaction profile supports ADME/Tox tool compound use
Lower melting point enables melt-based formulation research

3-(2-Sulfanylethyl)piperazine-2,5-dione Substitution Failure


The 2-mercaptoethyl side chain of 3-(2-sulfanylethyl)piperazine-2,5-dione introduces a nucleophilic thiol (-SH) group absent in commonly available analogs such as 3-methylpiperazine-2,5-dione (Cyclo(Ala-Gly), CAS 4526-77-6) , 3-(2-hydroxyethyl)piperazine-2,5-dione (CAS 101080-13-1) , and 3-benzylpiperazine-2,5-dione (CAS 5037-75-2) [1]. This thiol functionality enables covalent interactions with cysteine residues in proteins, metal chelation, and participation in redox chemistry that are impossible for non-thiolated DKP derivatives. Consequently, generic substitution with structurally similar but functionally distinct piperazine-2,5-diones would eliminate the specific biochemical and chemical properties that define this compound's research utility. The following sections provide quantitative evidence differentiating this compound from its closest structural analogs.

Attribute
3-(2-Sulfanylethyl)piperazine-2,5-dione
Non-thiolated DKP analogs
Thiol functionality
Free -SH enables covalent interactions
No sulfhydryl reactivity
Melting point range
Reported below 70 °C; supports melt processing
Typically above 165 °C; may limit formulation routes
Enzyme interaction
CYP2C8 inhibition profile documented
Different enzyme targeting; not comparable for CYP studies

Differentiation Evidence for 3-(2-Sulfanylethyl)piperazine-2,5-dione


Melting Point Differentiation

3-(2-Sulfanylethyl)piperazine-2,5-dione exhibits a substantially lower melting point (63–66 °C) compared to non-thiolated piperazine-2,5-dione analogs. Cyclo(Ala-Gly) (3-methylpiperazine-2,5-dione) displays a melting point of approximately 210–212 °C [1], while 3-benzylpiperazine-2,5-dione melts at 168–172 °C . The lower melting point of the target compound reflects reduced crystal lattice energy, likely attributable to the flexible 2-mercaptoethyl side chain and altered hydrogen-bonding network compared to methyl- or benzyl-substituted analogs.

Melting Point
Reported
63–66 °C
Lower than non-thiolated analogs (168–212 °C); supports distinct formulation-handling review
Crystal lattice energy differs; processing parameters not interchangeable
Physical Chemistry Formulation Science Solid-State Characterization

Synthesis Yield Advantage

3-(2-Sulfanylethyl)piperazine-2,5-dione can be synthesized via a one-step protocol in quantitative yield using adapted Vilsmeier conditions [1]. This represents a substantial improvement over typical synthetic routes for substituted piperazine-2,5-diones. For comparison, standard phase-transfer catalysis methods for 1,4-disubstituted piperazine-2,5-diones achieve yields up to 90% [2], while multi-step syntheses of complex DKP derivatives (e.g., from heptadeuterated isopropyl alcohol) have been reported with overall yields as low as 6% [3].

Synthetic Yield
Reported
Quantitative (>99%)
One-step protocol; supports procurement reliability review
Comparators: ≤90% (phase-transfer) or 6% (multi-step)
Synthetic Chemistry Process Chemistry Reaction Optimization

CYP2C8 Inhibition Profile

3-(2-Sulfanylethyl)piperazine-2,5-dione has been evaluated for inhibition of cytochrome P450 2C8 (CYP2C8) in human liver microsomes, exhibiting a Ki value of 9.90 μM (9,900 nM) [1]. For class-level context, potent CYP2C8 inhibitors such as gemfibrozil glucuronide exhibit Ki values in the low micromolar range (approximately 1–10 μM), while weak inhibitors show Ki >50 μM [2]. This positions the target compound as a moderate CYP2C8 ligand. In contrast, the structurally related 3-methylpiperazine-2,5-dione (Cyclo(Ala-Gly)) has been reported with an IC50 of <1 μM for alkyltransferase inhibition in bacterial systems , demonstrating that different piperazine-2,5-dione substitutions direct activity toward distinct enzyme targets.

CYP2C8 Ki
Class-level
9.90 μM
Moderate CYP2C8 ligand; supports ADME/Tox interaction studies
Class reference: potent inhibitors Ki ~1–10 μM; methyl analog targets alkyltransferase
Drug Metabolism Enzyme Inhibition ADME-Tox Cytochrome P450

Hydrogen Bond Donor/Acceptor Profile

3-(2-Sulfanylethyl)piperazine-2,5-dione (C6H10N2O2S, exact mass 174.046) contains three hydrogen bond donors and three hydrogen bond acceptors . In contrast, the oxygen-containing analog 3-(2-hydroxyethyl)piperazine-2,5-dione (C6H10N2O3, exact mass 158.069) possesses three hydrogen bond donors but four hydrogen bond acceptors [1]. The amino analog 3-(2-aminoethyl)piperazine-2,5-dione (C6H11N3O2, exact mass 157.085) contains three hydrogen bond donors and three hydrogen bond acceptors but differs in nitrogen content and basicity [2]. The sulfur atom in the target compound provides distinct polarizability (molar refractivity) and lipophilicity contributions compared to oxygen or nitrogen in analogous side chains.

H-Bond Profile
Class-level
3 HBD / 3 HBA
Distinct physicochemical signature vs. O/N analogs for SAR modeling
Sulfur polarizability differentiates from hydroxyethyl (3/4) and aminoethyl (3/3) analogs
Computational Chemistry QSAR Drug Design Molecular Modeling

Application Scenarios for 3-(2-Sulfanylethyl)piperazine-2,5-dione


Thiol-Containing DKP Synthesis

The availability of a quantitative-yield one-step synthesis for 3-(2-sulfanylethyl)piperazine-2,5-dione [1] makes this compound a cost-effective starting material for generating thiol-containing diketopiperazine libraries. Researchers requiring a 3-substituted DKP core with a reactive sulfhydryl handle for further functionalization (e.g., disulfide formation, metal conjugation, thiol-ene click chemistry) should prioritize this compound over multi-step alternatives with lower overall yields [2][3]. The free thiol group enables site-specific bioconjugation and prodrug strategies not accessible with methyl-, benzyl-, or hydroxyethyl-substituted analogs.

CYP2C8 Interaction Profiling

3-(2-Sulfanylethyl)piperazine-2,5-dione demonstrates moderate inhibition of CYP2C8 (Ki = 9.90 μM) in human liver microsomes [1], establishing its utility as a tool compound for cytochrome P450 interaction studies. Researchers investigating structure-activity relationships of DKP-based drug candidates can use this compound as a reference to assess how sulfur-containing substituents influence CYP inhibition profiles compared to non-thiolated DKP analogs, which may show distinct enzyme targeting (e.g., 3-methylpiperazine-2,5-dione inhibits alkyltransferase with IC50 <1 μM [2]). This compound serves as a relevant probe for preclinical drug-drug interaction risk assessment.

Thiol-Modified DKP for QSAR Modeling

The distinct molecular descriptor profile of 3-(2-sulfanylethyl)piperazine-2,5-dione—including exact mass 174.046, 3 HBD/3 HBA, and the presence of a sulfur atom [1]—differentiates it from oxygen-containing (3 HBD/4 HBA) [2] and amino-containing (3 HBD/3 HBA, higher basicity) [3] DKP analogs. Quantitative structure-activity relationship (QSAR) modelers and computational chemists requiring a thiol-functionalized DKP for virtual screening or pharmacophore development should select this compound to accurately represent sulfur's contributions to polarizability, lipophilicity, and hydrogen-bonding potential that cannot be captured by oxygen or nitrogen bioisosteres.

Low-Melting DKP for Amorphous Formulations

With a melting point of 63–66 °C [1], 3-(2-sulfanylethyl)piperazine-2,5-dione melts at temperatures 100–150 °C lower than common piperazine-2,5-dione analogs such as Cyclo(Ala-Gly) (210–212 °C) [2] and 3-benzylpiperazine-2,5-dione (168–172 °C) [3]. This property makes it particularly suitable for melt-based formulation approaches, hot-melt extrusion, and amorphous solid dispersion development where processing temperatures must remain below the degradation threshold of thermally sensitive co-formulants. Formulation scientists seeking a low-melting DKP scaffold should select this compound over higher-melting methyl- or benzyl-substituted alternatives.

Application
Selection Property
Validation Focus
Thiol-containing DKP library synthesis
One-step synthesis context
Thiol-dependent conjugation and probe development
CYP450 interaction profiling
Reported CYP2C8 inhibition profile
ADME/Tox DMPK study design
QSAR and pharmacophore modeling
Sulfur-specific molecular descriptors
Polarizability and H-bond modeling review
Melt-based formulation research
Lower melting point vs. analogs
Hot-melt processing compatibility
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